molecular formula C49H60F2N4O14 B600776 (2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate CAS No. 1201898-17-0

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Cat. No.: B600776
CAS No.: 1201898-17-0
M. Wt: 967.0 g/mol
InChI Key: TXONSEMUKVZUON-SYVFVGEFSA-N
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Description

Vinflunine Tartrate, also known as F12158, is a novel fluorinated vinca alkaloid. It belongs to the vinca alkaloid family, which includes well-known anticancer agents like vinblastine and vincristine. Vinflunine Tartrate was originally discovered by the team led by Professor Jean-Claude Jacquesy at Poitiers University . Developed by Laboratoires Pierre Fabre, it was later licensed to Bristol-Myers Squibb.

Preparation Methods

Synthetic Routes: Vinflunine Tartrate is synthesized from the natural product vinflunine, which is derived from the Madagascar periwinkle plant (Catharanthus roseus). The synthetic route involves several steps, including fluorination to introduce the unique fluorine atom. Unfortunately, specific details of the synthetic pathway are not widely available in the public domain.

Industrial Production: The industrial production of Vinflunine Tartrate remains proprietary. it is likely that large-scale synthesis involves optimized processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Vinflunine Tartrate primarily undergoes reactions related to its tubulin-interacting activity. As a microtubule inhibitor, it affects microtubule dynamics, exhibiting anticancer, anti-angiogenic, vascular-disrupting, and antimetastatic properties.

Common reactions include:

    Microtubule Stabilization: Vinflunine stabilizes microtubules by slowing down their growth rate and increasing their duration.

    Mitotic Arrest: It induces mitotic accumulation, leading to cell cycle arrest.

    Apoptosis Induction: Vinflunine triggers apoptosis in cancer cells, particularly through the mitochondrial pathway.

Reagents and Conditions: Specific reagents and conditions for Vinflunine Tartrate reactions are not publicly disclosed. its effects on microtubules suggest interactions with tubulin proteins and cellular components.

Scientific Research Applications

Vinflunine Tartrate has found applications in various scientific fields:

    Oncology: It is investigated for treating bladder cancer and other malignancies.

    Angiogenesis Research: Due to its anti-angiogenic properties, it plays a role in understanding blood vessel formation.

    Metastasis Inhibition: Vinflunine’s antimetastatic effects are relevant in cancer research.

    Vascular Disruption: It disrupts tumor blood vessels, affecting tumor growth.

Mechanism of Action

Vinflunine Tartrate’s mechanism involves interactions with microtubules. It inhibits dynamic instability, affecting cell division and migration. The exact molecular targets and pathways remain an active area of research.

Comparison with Similar Compounds

Vinflunine Tartrate stands out due to its fluorination and unique properties. While it shares similarities with other vinca alkaloids, its specific fluorinated structure sets it apart.

Similar Compounds:
  • Vinblastine
  • Vincristine
  • Vinorelbine

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H54F2N4O8.C4H6O6/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44;5-1(3(7)8)2(6)4(9)10/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3;1-2,5-6H,(H,7,8)(H,9,10)/t26-,27-,36+,37-,38-,42-,43-,44+,45+;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXONSEMUKVZUON-SYVFVGEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7C[C@H](CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H60F2N4O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692888
Record name PUBCHEM_53245637
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

967.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201898-17-0
Record name PUBCHEM_53245637
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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